5-fluoro-2-(1-piperazinylmethyl)Phenol
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Overview
Description
5-fluoro-2-(1-piperazinylmethyl)Phenol: is a fluorinated phenol derivative with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1-piperazinylmethyl)Phenol typically involves the following steps:
Fluorination: Introduction of a fluorine atom into the phenol ring.
Piperazine Substitution: Attachment of the piperazine moiety to the fluorinated phenol.
One common method involves the reaction of 5-fluoro-2-hydroxybenzyl chloride with piperazine under basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(1-piperazinylmethyl)Phenol: undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The piperazine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Formation of 5-fluoro-2-(1-piperazinylmethyl)quinone.
Reduction: Formation of 5-fluoro-2-(1-piperazinylmethyl)benzene.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
5-fluoro-2-(1-piperazinylmethyl)Phenol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1-piperazinylmethyl)Phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-fluoro-2-(1-piperazinylmethyl)Phenol: can be compared with other fluorinated phenols and piperazine derivatives:
5-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Similar in having a fluorinated phenol core but differs in the attached moiety, which affects its chemical and biological properties.
5-fluoro-2-(isoxazol-5-yl)phenol: Another fluorinated phenol with an isoxazole ring, used in different applications.
The uniqueness of This compound lies in its combination of a fluorinated phenol and a piperazine moiety, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H15FN2O |
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Molecular Weight |
210.25 g/mol |
IUPAC Name |
5-fluoro-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-10-2-1-9(11(15)7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
DZEFGMJQILWJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)O |
Origin of Product |
United States |
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